8-(azepan-1-yl)-7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Description
8-(azepan-1-yl)-7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H27Cl2N5O4 and its molecular weight is 496.39. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compounds Synthesis and Antitumor Activity
A study by Ueda et al. (1987) involved the synthesis of novel heterocycles, including purino [7, 8-g]-6-azapteridines and [1, 2, 4] triazino [3, 2-f] purines. These compounds were synthesized to examine their biological activities. Specifically, one of the compounds was active against P 388 leukemia, highlighting its potential antitumor activity. This research demonstrates the interest in synthesizing and evaluating heterocyclic compounds for their possible therapeutic applications, especially in cancer treatment Ueda et al., 1987.
Sulfur-Containing Pyridine Systems
Research by Dotsenko et al. (2012) focused on the construction of penta- and hexacyclic heterocyclic systems through cascade reactions involving 3-cyanopyridine-2(1H)-thiones and 3-cyano-pyridine-2(1H)-thiolates with 8-chloromethyl-3-methyl-7-(2-oxo-2-phenylethyl)-xanthene. This work highlights the synthetic versatility of heterocyclic compounds and their potential for generating complex molecular architectures with possible biological activities Dotsenko et al., 2012.
Antineoplastic Agents Development
Koebel et al. (1975) explored the synthesis of thieno[2,3-b]azepin-4-ones as potential antineoplastic agents. The study illustrates the ongoing efforts to discover new therapeutic agents by creating and testing compounds with novel structural motifs for their potential to inhibit the growth of cancer cells Koebel et al., 1975.
Properties
IUPAC Name |
8-(azepan-1-yl)-7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27Cl2N5O4/c1-26-19-18(20(31)27(2)22(26)32)29(21(25-19)28-9-5-3-4-6-10-28)12-15(30)13-33-17-8-7-14(23)11-16(17)24/h7-8,11,15,30H,3-6,9-10,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVAEEODEOVZDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCCC3)CC(COC4=C(C=C(C=C4)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27Cl2N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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